molecular formula C21H25N3O2S2 B12206649 3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B12206649
M. Wt: 415.6 g/mol
InChI Key: CSGXFPNJFMRSLW-UHFFFAOYSA-N
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Description

3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide is a complex organic compound with a molecular formula of C21H25N3O2S2 and a molecular weight of 415.572 Da . This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the phenylimino group and the benzenesulfonamide moiety further adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide involves several steps. One common method includes the reaction of a thiazole derivative with a sulfonamide under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these conditions to increase yield and purity, such as using enantiomerically enriched chiral catalysts and specific additives .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and the phenylimino group are key functional groups that interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfonamide moiety can also play a role in binding to active sites of enzymes, affecting their function . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and sulfonamides, such as:

Properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

3-(3-butyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H25N3O2S2/c1-4-5-14-24-20(16-27-21(24)22-18-11-7-6-8-12-18)17-10-9-13-19(15-17)28(25,26)23(2)3/h6-13,15-16H,4-5,14H2,1-3H3

InChI Key

CSGXFPNJFMRSLW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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